4-Hydroxycrotonic acid

Beschreibung

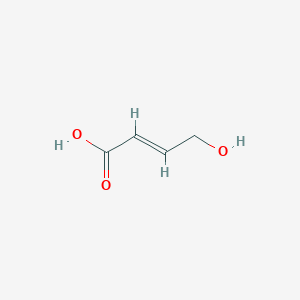

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-hydroxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJECWPWQIIPW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027169 | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-49-3, 4013-24-5 | |

| Record name | trans-4-Hydroxycrotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological and Biochemical Research Aspects of 4 Hydroxycrotonic Acid

Endogenous Occurrence and Distribution in Biological Systems

4-Hydroxycrotonic acid, specifically the trans-isomer (trans-4-hydroxycrotonic acid or T-HCA), is an endogenous compound found in various biological systems. wikipedia.org Its presence has been identified in mammals, including the central nervous system and various bodily fluids, as well as in other organisms.

Presence in Mammalian Central Nervous System (CNS)

Research has confirmed that trans-4-hydroxycrotonic acid is naturally present in the mammalian brain. nih.gov It is considered an endogenous analog of γ-hydroxybutyric acid (GHB). nih.gov Studies in rats have demonstrated its presence in the central nervous system. wikipedia.org Given its role as a metabolite of GHB, it is highly probable that T-HCA is also endogenous to the human CNS. wikipedia.org

T-HCA interacts with specific binding sites in the brain. It exhibits a high affinity for the GHB receptor, binding with four times greater affinity than GHB itself. wikipedia.org However, it does not bind to the GABAB receptor, which is a low-affinity binding site for GHB. wikipedia.orgnih.gov This selective binding profile contributes to its distinct pharmacological effects, such as causing increases in extracellular glutamate (B1630785) concentrations in the hippocampus without producing sedation. wikipedia.org Autoradiographic studies have shown that the high-affinity binding sites for T-HCA are distributed heterogeneously throughout the rat brain and are superimposable with those for GHB. nih.gov

Detection in Renal Tissue and Biological Fluids (e.g., urine, serum)

This compound has been detected in renal tissue and various biological fluids. A study analyzing organic acids in renal tissue biopsies from patients with chronic glomerulonephritis identified the presence of 4-hydroxy-2-butenoic acid in notable quantities. nih.gov This was a significant finding as this compound is not typically detectable in urine and serum under normal circumstances. nih.gov

The detection of GHB and its metabolites, including this compound, in biological fluids like urine and serum is a key area of forensic and clinical analysis. nih.govnih.gov However, the rapid metabolism of GHB presents challenges for detection. mdpi.com Studies have shown that after administration, GHB concentrations in urine and blood decrease rapidly. kcl.ac.uk For instance, in one study, urinary concentrations of GHB fell below the 10 mg/L interpretive limit for most volunteers within just 4 hours. kcl.ac.uk This rapid clearance underscores the importance of timely sample collection in cases of suspected GHB exposure. kcl.ac.uk

| Biological Matrix | Detected Compound | Typical Concentration Range | Reference |

| Renal Tissue | 4-hydroxy-2-butenoic acid | Detected in significant amounts | nih.gov |

| Serum | 4-hydroxybutyric acid (GHB) | Endogenous levels are low; can be elevated after exposure | nih.govmdpi.com |

| Urine | 4-hydroxybutyric acid (GHB) | Endogenous levels are low; can be elevated after exposure | nih.govmdpi.comnih.gov |

Occurrence in Plants and Microorganisms

While the primary focus of research has been on mammalian systems, evidence suggests the presence of related compounds in other organisms. For example, γ-hydroxybutyrate (GHB) has been identified as a microbial metabolite in bacteria such as Aeromonas, Escherichia, and Pseudomonas. hmdb.ca Additionally, an enzymatic assay for GHB has been developed using GHB dehydrogenase from the bacterium Ralstonia eutropha. nih.gov

Metabolic Pathways and Biotransformation

Role as a Metabolite of γ-Hydroxybutyric Acid (GHB)

Trans-4-hydroxycrotonic acid is recognized as an active metabolite of γ-hydroxybutyric acid (GHB). wikipedia.orgnih.gov GHB itself is an endogenous compound in the mammalian brain, acting as a neurotransmitter and neuromodulator. nih.govwikipedia.org The metabolic relationship between GHB and T-HCA is a crucial aspect of their biological activity.

Enzymatic Biotransformation Mechanisms

The biotransformation of GHB involves several enzymatic steps. GHB can be metabolized to succinic semialdehyde (SSA). nih.gov In the cytosol, the enzyme GHB dehydrogenase facilitates the conversion of GHB to SSA. nih.gov This SSA can then be further metabolized. One of the pathways involves the conversion of GHB to T-HCA. nih.gov The metabolism of GHB is complex and can also lead to the formation of other compounds, including γ-aminobutyric acid (GABA). nih.govnih.gov

| Precursor | Metabolite | Key Enzymes | Reference |

| γ-Hydroxybutyric Acid (GHB) | trans-4-Hydroxycrotonic Acid (T-HCA) | Not fully elucidated | nih.gov |

| γ-Hydroxybutyric Acid (GHB) | Succinic Semialdehyde (SSA) | GHB Dehydrogenase | nih.govnih.gov |

| 1,4-Butanediol | γ-Hydroxybutyric Acid (GHB) | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | nih.govijpsonline.com |

| γ-Aminobutyric Acid (GABA) | Succinic Semialdehyde (SSA) | GABA transaminase | nih.gov |

| Succinic Semialdehyde (SSA) | γ-Hydroxybutyric Acid (GHB) | SSA reductase | nih.gov |

An in-depth examination of the biochemical and molecular characteristics of this compound reveals its significant interactions within various biological pathways. This article explores its role in metabolic processes and its specific binding affinities, providing a focused look at its scientific profile.

Interactions with GHB Metabolic Enzymes

Trans-4-hydroxycrotonic acid (T-HCA) is an active metabolite of gamma-hydroxybutyric acid (GHB). wikipedia.orgnih.gov As such, it is intricately linked to the metabolic pathways of GHB. The biotransformation of GHB involves several key enzymes, and T-HCA is thought to compete with GHB for these same enzymes.

The metabolism of GHB is complex, involving enzymes such as GHB dehydrogenase, which converts GHB to succinic semialdehyde (SSA). wikipedia.orgwikipedia.org Another critical enzyme in the pathway is succinic semialdehyde dehydrogenase (SSADH), which oxidizes SSA to succinic acid, allowing it to enter the Krebs cycle. wikipedia.orgnih.gov A deficiency in SSADH leads to a rare metabolic disorder characterized by the accumulation of GHB and GABA. nih.govrarediseases.orgmdpi.com Given that T-HCA is a direct metabolite of GHB, it interacts with this enzymatic system. The conversion of GHB to T-HCA is one of several metabolic routes for GHB. nih.gov This metabolic relationship implies that the enzymes responsible for GHB degradation and transformation are also involved in the processing of T-HCA.

Key Enzymes in GHB Metabolism:

| Enzyme | Function | Reference |

| GHB Dehydrogenase | Converts GHB to succinic semialdehyde (SSA). | wikipedia.orgwikipedia.org |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Oxidizes SSA to succinic acid. | wikipedia.orgnih.gov |

| GABA Transaminase | Involved in the synthesis of GHB from GABA via SSA. | wikipedia.orgnih.gov |

| SSA Reductase | Reduces SSA to form endogenous GHB. | nih.gov |

| GHB Transhydrogenase | A minor pathway for converting GHB to SSA in the mitochondria. | nih.gov |

Involvement in Fatty Acid Metabolism and Lipid Transport

GHB itself is considered a naturally occurring short-chain fatty acid. nih.govnih.gov Research has shown that GHB utilizes monocarboxylate transporters (MCTs) for its movement across biological membranes, which is a key aspect of its absorption and distribution. nih.gov As a metabolite of GHB, this compound is also implicated in these transport mechanisms.

Furthermore, the β-oxidation spiral has been suggested as a potential metabolic pathway for the excretion of GHB. nih.gov This process would result in the formation of dicarboxylic acids. This connection places GHB and its derivatives, including this compound, within the broader context of fatty acid metabolism and cellular energy processing.

Intermediary Role in Biosynthesis of Other Organic Molecules

This compound serves as an intermediate in the metabolic cascade of GHB. nih.gov GHB itself is a metabolite of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgwikipedia.org The metabolic pathway flows from GABA to succinic semialdehyde (SSA), which can then be converted to GHB. nih.gov GHB is subsequently metabolized, in part, to this compound. nih.gov The pathway can continue with the conversion of GHB-derived SSA into succinic acid, which then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. wikipedia.org This positions this compound within a significant biochemical pathway that links neurotransmitter metabolism with energy production.

Disruption of Short-Chain Fatty Acid Metabolism

The clinical relevance of the GHB metabolic pathway is highlighted by the genetic disorder known as succinic semialdehyde dehydrogenase (SSADH) deficiency. nih.govrarediseases.org This condition, also called 4-hydroxybutyric aciduria, involves a blockage in the catabolism of GABA. rarediseases.orgnih.gov The enzymatic defect leads to the accumulation of succinic semialdehyde, which is consequently reduced to GHB, causing significantly elevated levels of GHB in bodily fluids. rarediseases.orgmdpi.comhmdb.ca This accumulation represents a significant disruption of short-chain fatty acid metabolism. hmdb.ca As this compound is a metabolite of GHB, its levels are also affected by this disruption, underscoring its role within this metabolic framework.

Molecular Interactions and Receptor Binding

Affinity for GHB Receptors

Trans-4-hydroxycrotonic acid (T-HCA) is recognized as a potent agonist at the specific, high-affinity GHB receptor. wikipedia.orgwikipedia.org Its binding sites in the brain are largely superimposable with those of GHB. nih.gov However, T-HCA does not bind to the low-affinity GHB binding site, which is the GABAB receptor. wikipedia.org This selectivity is significant because many of the sedative effects of GHB are mediated through the GABAB receptor. wikipedia.orgplos.org The action of T-HCA at the GHB receptor can lead to an increase in extracellular glutamate concentrations. wikipedia.org

Binding studies have revealed that T-HCA interacts with at least two distinct sites: one with a very high affinity and another with a lower affinity. nih.gov

Binding Affinity of T-HCA for its Receptors

| Binding Component | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |

| High Affinity | 7 nM | 42 fmol/mg protein |

| Low Affinity | 2 µM | 13 pmol/mg protein |

| Data sourced from binding studies on rat brain membranes. nih.gov |

Comparison of Binding Affinity with GHB

Research indicates that trans-4-hydroxycrotonic acid (T-HCA) possesses a stronger binding affinity for the high-affinity GHB receptor than GHB itself. wikipedia.orgnih.gov

T-HCA binds to the high-affinity GHB receptor with an affinity that is reportedly four times greater than that of GHB. wikipedia.org

Displacement studies have shown that GHB is less potent at displacing radiolabeled T-HCA from its high-affinity binding site. nih.gov Conversely, T-HCA demonstrates selectivity when displacing radiolabeled GHB from its high-affinity site, which has a reported dissociation constant (Kd) of 95 nM for GHB. nih.gov

This suggests the existence of a specific subpopulation of GHB receptors for which T-HCA is a particularly potent natural ligand, acting as a partial agonist compared to GHB. nih.gov

Molecular Interactions and Receptor Binding

Affinity for GHB Receptors

Agonistic Activity at GHB Receptors

Trans-4-hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid (GHC), is a structural analog and a metabolite of γ-hydroxybutyric acid (GHB). wikipedia.orgnih.gov It demonstrates notable activity at the high-affinity GHB receptor, acting as an agonist. wikipedia.org In fact, research has shown that T-HCA binds to this specific receptor with a significantly higher affinity than GHB itself, approximately four times greater. wikipedia.org This potent interaction has made T-HCA a valuable tool in scientific research for specifically studying the functions of the GHB receptor. wikipedia.org

Unlike GHB, which also interacts with the lower-affinity GABAB receptor, T-HCA's binding is selective for the high-affinity GHB receptor. wikipedia.org This selectivity is crucial because it allows researchers to isolate the effects mediated by the GHB receptor from those mediated by the GABAB receptor. nih.gov Consequently, T-HCA does not induce the sedative effects commonly associated with GHB, which are primarily attributed to its action on GABAB receptors. wikipedia.org The agonistic activity of T-HCA at the GHB receptor has been observed to trigger an increase in the extracellular concentration of glutamate, particularly in the hippocampus. wikipedia.org

Studies have consistently demonstrated that T-HCA displaces [3H]GHB in rat brain preparations, further confirming its interaction with GHB binding sites. nih.gov This displacement activity, first reported in 1988, was a key finding that spurred further investigation into the structure-activity relationships of GHB receptor ligands. nih.gov

Structure-Activity Relationship (SAR) Studies for GHB Receptor Ligands

The exploration of the structure-activity relationships (SAR) for ligands of the GHB receptor has been a pivotal area of research, aiming to develop more selective and potent compounds. nih.govresearchgate.net These studies often start from the fundamental structure of GHB, which contains both a hydroxyl and a carboxylic acid group. nih.gov The investigation of analogs, including T-HCA, has provided significant insights into the structural requirements for binding and activity at the GHB receptor. nih.gov

The development of the first putative competitive antagonist for the GHB receptor, NCS-382, was a direct outcome of SAR studies involving GHB and T-HCA analogs. nih.govnih.gov This highlights the importance of understanding how modifications to the basic GHB scaffold influence a compound's pharmacological profile, shifting it from an agonist to an antagonist.

Further SAR studies have led to the identification of other GHB analogs with increased affinity for the GHB receptor compared to GHB itself. nih.gov The rank order of affinity for some of these compounds has been established as NCS-382 > T-HCA > GHB, indicating that the structural modifications in NCS-382 and T-HCA confer a higher binding potential. researchgate.net The crystal structures of T-HCA and its derivatives have also been analyzed to understand their conformational properties, which are crucial for receptor interaction. unamur.be

The table below summarizes the binding affinities of selected GHB receptor ligands, illustrating the outcomes of SAR studies.

| Compound | Receptor Binding | Relative Affinity |

| trans-4-Hydroxycrotonic acid (T-HCA) | High-affinity GHB receptor agonist | 4-fold greater than GHB wikipedia.org |

| γ-Hydroxybutyric acid (GHB) | High-affinity GHB receptor agonist, weak GABAB receptor agonist | Baseline |

| NCS-382 | Competitive GHB receptor antagonist | Higher than T-HCA and GHB researchgate.net |

Pharmacophore Models for GHB Ligands

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For GHB ligands, pharmacophore models aim to elucidate the key structural features necessary for binding to the GHB receptor. nih.govlu.seyoutube.comyoutube.com

While specific, detailed pharmacophore models for GHB ligands are less extensively documented in the public domain compared to those for other receptor systems like the GABAA receptor's benzodiazepine (B76468) site, the principles of SAR studies provide a foundation for what such a model would entail. nih.govlu.se The essential features would undoubtedly include a hydroxyl group and a carboxylate group, positioned at a specific distance and with a particular spatial orientation, as dictated by the structure of potent ligands like T-HCA. The double bond in T-HCA, which introduces conformational rigidity compared to the more flexible GHB molecule, is also a critical feature influencing its higher affinity and would be a key component of a pharmacophore model.

The development of selective antagonists like NCS-382 further refines these models by defining features that confer antagonistic rather than agonistic properties. nih.gov These models are crucial for the rational design and virtual screening of new chemical entities with desired activities at the GHB receptor.

Lack of Binding to GABA Receptors (GABAA, GABAB)

A defining characteristic of trans-4-hydroxycrotonic acid (T-HCA) is its selectivity for the high-affinity GHB receptor over GABA receptors. wikipedia.org While GHB itself is known to act as a weak agonist at GABAB receptors, particularly at higher concentrations, T-HCA does not exhibit significant binding to either GABAA or GABAB receptors. wikipedia.orgnih.govdrugbank.com

This lack of interaction with GABA receptors is a key differentiator between the pharmacological profiles of T-HCA and GHB. The sedative, hypnotic, and other major pharmacological effects of exogenously administered GHB are largely attributed to its action on GABAB receptors. nih.govresearchgate.net The absence of these effects with T-HCA administration corroborates its inability to bind to and activate GABAB receptors. wikipedia.org

Research has shown that the effects of GHB that are mediated by GABAB receptors can be blocked by GABAB receptor antagonists, whereas the effects of T-HCA are not. nih.gov This further solidifies the understanding that T-HCA's mechanism of action is independent of the GABAergic system.

The table below contrasts the receptor binding profiles of T-HCA and GHB.

| Compound | GHB Receptor | GABAA Receptor | GABAB Receptor |

| trans-4-Hydroxycrotonic acid (T-HCA) | Agonist wikipedia.org | No significant binding nih.gov | No significant binding wikipedia.org |

| γ-Hydroxybutyric acid (GHB) | Agonist drugbank.com | No substantial binding nih.gov | Weak agonist drugbank.comnih.gov |

Interaction with Other Enzymes and Receptors

Beyond its primary activity at the GHB receptor, the broader interaction profile of this compound with other biological targets is an area of ongoing investigation. As a metabolite of GHB, its formation and degradation are intrinsically linked to specific enzymatic pathways. nih.gov The biotransformation of GHB can lead to the formation of T-HCA, which is also pharmacologically active. nih.gov

While the primary focus of research has been on its receptor activity, it is plausible that this compound may interact with other enzymes or transporters, although this is not as well-characterized as its receptor binding profile. For instance, GHB itself is a substrate for monocarboxylate transporters, which play a role in its absorption and distribution. nih.gov Whether this compound shares this property requires further investigation.

There is also the intriguing finding that the GHBh1 receptor, a subtype of the GHB receptor, has an identical amino acid sequence to a riboflavin (B1680620) (vitamin B2) transporter. mdpi.com This raises the possibility of a "transceptor" structure with dual functionality, though the direct implications for this compound's interaction are still speculative. mdpi.com

At present, the most well-documented and significant interaction of this compound is its potent and selective agonism at the high-affinity GHB receptor.

Pharmacological and Neurochemical Research on 4 Hydroxycrotonic Acid

Neurobiological Effects and Mechanisms of Action

4-Hydroxycrotonic acid, also known as trans-4-hydroxycrotonic acid (T-HCA), is an analogue and active metabolite of γ-hydroxybutyric acid (GHB). wikipedia.orgresearchgate.net It is an endogenous substance found in the central nervous system that has been a focal point of research due to its distinct pharmacological profile compared to GHB. scispace.comrndsystems.com

Research has demonstrated that this compound has a significant impact on the levels of extracellular glutamate (B1630785), the principal excitatory neurotransmitter in the brain. wikipedia.org Studies involving the perfusion of this compound into the rat hippocampus showed that it causes an increase in extracellular glutamate levels. nih.govresearchgate.net This effect is mediated specifically through the GHB receptor, as it is inhibited by the GHB receptor antagonist NCS-382, but not by GABA_B receptor antagonists. nih.govresearchgate.net

This action contrasts with the biphasic effect of GHB on glutamate. At low, nanomolar concentrations, GHB also increases glutamate release via the GHB receptor. researchgate.net However, at higher, millimolar concentrations, GHB decreases extracellular glutamate, an effect that is mediated by its action on GABA_B receptors. nih.govresearchgate.net this compound, lacking this GABA_B receptor activity, only produces the glutamate-enhancing effect. wikipedia.orgnih.gov

Table 1: Comparative Effects of this compound and GHB on Hippocampal Glutamate

| Compound | Effect on Extracellular Glutamate | Mediating Receptor | Effect of Antagonists |

|---|---|---|---|

| This compound (T-HCA) | Increase | GHB Receptor | Inhibited by GHB receptor antagonist (NCS-382); Not affected by GABA_B antagonist. nih.govresearchgate.net |

| GHB (Low Concentration) | Increase | GHB Receptor | Inhibited by GHB receptor antagonist (NCS-382). nih.govresearchgate.net |

| GHB (High Concentration) | Decrease | GABA_B Receptor | Inhibited by GABA_B receptor antagonist (CGP 35348). nih.govresearchgate.net |

A key neurobiological effect of GHB at higher concentrations is the induction of an imbalance between excitatory and inhibitory drives in thalamocortical neurons, leading to increased neuronal bursting and synchronization. nih.gov This activity is believed to be the underlying mechanism for the absence seizures observed with GHB administration. nih.govresearchgate.net These effects of GHB, including the reduction of excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs), are mediated through the GABA_B receptor. nih.govresearchgate.net

Crucially, these effects are not mimicked by this compound. nih.govresearchgate.net Studies have shown that this compound fails to produce changes in corticothalamic EPSCs or GABA_A receptor-mediated IPSCs in the thalamus. jneurosci.orgnih.gov Its inability to elicit the spike and wave discharges characteristic of absence seizures further distinguishes its impact on neuronal activity from that of GHB. jneurosci.org This lack of effect on neuronal synchronization is consistent with its selectivity for the GHB receptor over the GABA_B receptor. nih.govnih.gov

The primary distinction between the neuropharmacology of this compound and GHB lies in their receptor activity. GHB acts as an agonist at two distinct receptors: the high-affinity GHB receptor and, as a weak agonist, the low-affinity GABA_B receptor. wikipedia.org In contrast, this compound is a selective agonist for the GHB receptor and does not bind to or activate the GABA_B receptor. wikipedia.orgnih.gov In fact, this compound binds to the high-affinity GHB receptor with a four-fold greater affinity than GHB itself. wikipedia.orgresearchgate.net

This selectivity is the reason this compound does not produce the sedative/hypnotic effects associated with GHB, as these are mediated by the GABA_B receptor. nih.govnih.gov All of the major inhibitory and sedative effects of GHB, such as the hyperpolarization of neurons and significant reduction in synaptic currents that lead to sedation and anesthesia, are abolished by GABA_B receptor antagonists but are not mimicked by this compound. nih.govresearchgate.netnih.gov

Table 2: Receptor Binding Profile of this compound vs. GHB

| Compound | GHB Receptor Affinity | GABA_B Receptor Affinity | Primary Resulting Effect |

|---|---|---|---|

| This compound (T-HCA) | High (Higher than GHB). wikipedia.orgresearchgate.netrndsystems.com | None. wikipedia.orgnih.gov | Increased extracellular glutamate. wikipedia.orgnih.gov |

| GHB (γ-Hydroxybutyric acid) | High. wikipedia.org | Weak/Low. wikipedia.org | Sedation, hypnosis, and other CNS depressant effects. nih.gov |

Investigational Applications in Neurological Research

The unique pharmacological properties of this compound have made it an invaluable compound in the field of neuroscience.

The selectivity of this compound for the GHB receptor makes it an ideal research tool for isolating and studying the functions of this specific receptor system. wikipedia.orgscispace.comnih.gov When studying the effects of GHB, it is often difficult to distinguish whether an observed effect stems from its action on GHB receptors or GABA_B receptors. nih.gov By using this compound, researchers can stimulate the GHB receptor without the confounding activation of the GABA_B system. nih.gov This allows for the clear attribution of specific cellular and neurochemical outcomes, such as the increase in glutamate, to the GHB receptor. nih.govnih.gov This has been fundamental in characterizing the GHB receptor and in the development of pharmacophore models for new, more selective GHB receptor ligands. science.govszabo-scandic.com

Synthetic Methodologies and Chemical Derivatization in Research

Synthetic Pathways for 4-Hydroxycrotonic Acid

The generation of this compound can be achieved through several distinct synthetic routes, ranging from complex multi-step sequences to more streamlined one-pot procedures. The choice of method often depends on the desired purity, scale, and the specific isomer required (e.g., the trans isomer, T-HCA).

Multi-step synthesis provides a controlled, sequential approach to constructing the this compound molecule from various starting materials. These pathways allow for the purification of intermediates at each stage, ensuring a high-purity final product.

One documented multi-step method involves the reduction of trans-β-formylacrylic acid ethyl ester. acs.org In this synthesis, the ester is treated with sodium borohydride (B1222165) (NaBH₄) in an alkaline aqueous solution. acs.org This reaction selectively reduces the aldehyde group to a primary alcohol, yielding a mixture of trans-4-hydroxycrotonic acid and its corresponding lactone, the lactone of cis-4-hydroxycrotonic acid. acs.org The desired acidic product, T-HCA, can then be readily separated from the neutral lactone. acs.org The synthesis of radiolabeled versions of T-HCA also employs multi-step pathways to build the molecule before introducing the isotopic label in the final stages. x-mol.com

To improve efficiency and reduce the need for isolating multiple intermediates, one-pot reaction strategies have been applied to the synthesis of this compound and its analogs. x-mol.com A one-pot process combines several reaction steps into a single sequence without intermediate work-up and purification, saving time and resources.

This strategy has been notably employed in the final critical stages of synthesizing tritiated T-HCA. x-mol.com By performing the last three steps of the synthesis in a single pot, researchers were able to maximize the yield and preserve the structural integrity of the radiolabeled compound. Such an approach is particularly advantageous when working with expensive or sensitive reagents, such as tritium (B154650) gas.

A direct and widely cited method for preparing trans-4-hydroxycrotonic acid uses crotonic acid as the starting material. sciencemadness.org This pathway generally involves two main transformations: allylic bromination followed by hydrolysis.

The process begins with the allylic bromination of crotonic acid. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in an inert solvent like benzene. sciencemadness.org This reaction selectively introduces a bromine atom at the C-4 position to yield 4-bromocrotonic acid. sciencemadness.org

In the second step, the resulting 4-bromocrotonic acid is hydrolyzed to replace the bromine atom with a hydroxyl group. This is accomplished by reacting it with a base, such as an aqueous solution of potassium hydroxide (B78521) (KOH). sciencemadness.org The reaction mixture is briefly heated and then acidified, leading to the formation of trans-4-hydroxycrotonic acid. sciencemadness.org The final product can be purified by chromatography to achieve a high yield. sciencemadness.org

| Step | Reaction | Key Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Allylic Bromination | Crotonic acid, N-bromosuccinimide (NBS), 2,2'-azobisisobutyronitrile (AIBN) | 4-Bromocrotonic acid | 85% (in a mixture) sciencemadness.org |

| 2 | Hydrolysis | 4-Bromocrotonic acid, Potassium hydroxide (KOH), Sulfuric acid (H₂SO₄) | trans-4-Hydroxycrotonic acid (T-HCA) | 71% sciencemadness.org |

Synthesis of Labeled this compound for Research

Isotopically labeled compounds are indispensable tools for studying the metabolic fate, distribution, and receptor binding characteristics of endogenous molecules. The synthesis of labeled this compound has been a key focus for enabling detailed pharmacological research.

For use in high-sensitivity binding assays, a tritiated version of trans-4-hydroxycrotonic acid ([³H]-T-HCA) has been synthesized. x-mol.com The tritium (³H) labels were introduced at the 2 and 3 positions of the carbon backbone. The synthesis was accomplished through a multi-step pathway, culminating in a one-pot reaction for the final three critical steps. x-mol.com This approach yielded T-HCA-[2,3-³H] with a high specific radioactivity of 45 Ci/mmol (1.66 TBq/mmol) and a radiochemical purity reported as 87-97%. x-mol.com Such high specific activity is essential for detecting and quantifying the low concentrations of high-affinity binding sites in biological tissues.

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a fundamental aspect of medicinal chemistry research, aimed at understanding the structural requirements for biological activity. nih.gov By systematically modifying the T-HCA scaffold, researchers can probe its interaction with biological targets, such as the high-affinity GHB receptor, and develop more potent or selective ligands. acs.orgnih.govwikipedia.org

Structure-activity relationship studies have involved the synthesis of various T-HCA analogs, including those with substituents at the 4-position. acs.orgnih.gov For example, analogs where the 4-position is substituted with methyl (CH₃) or phenyl (Ph) groups have been created and evaluated. sciencemadness.org

A more advanced approach involves a molecular hybridization strategy, combining structural features of T-HCA with other known ligands. acs.org In one such study, diaromatic substituents were introduced into the 4-position of the T-HCA molecule. acs.org This design led to the synthesis of novel analogs that exhibited high affinity for the GHB binding sites, with some derivatives showing binding affinities in the medium nanomolar (Ki) range. acs.org These findings highlight that there is considerable tolerance for bulky substituents in the vicinity of the hydroxyl group, which can be exploited to enhance binding potency. nih.govacs.org

| Derivative Class | Modification Strategy | Research Goal | Reference |

|---|---|---|---|

| 4-Substituted T-HCA | Introduction of alkyl or aryl groups at the C-4 position (e.g., 4-CH₃, 4-Ph) | To probe bulk tolerance and structure-activity relationships at the GHB receptor. | sciencemadness.orgnih.gov |

| Hybridized T-HCA Analogs | Molecular hybridization with other ligands, such as introducing diaromatic substituents at the C-4 position. | To design and synthesize novel, high-affinity ligands for GHB binding sites. | acs.org |

Introduction of Diaryl Substituents to Enhance Affinity

The introduction of diaryl substituents into the structure of trans-4-hydroxycrotonic acid (T-HCA) has been a key strategy to significantly enhance its binding affinity for γ-hydroxybutyrate (GHB) binding sites. nih.govmedchemexpress.cnszabo-scandic.com Research has shown that adding diaromatic groups at the 4-position of T-HCA results in analogs with high affinity, with Ki values in the medium nanomolar range. nih.govscience.govresearchgate.net These modifications have produced some of the highest-affinity analogs for the high-affinity GHB binding sites reported to date. nih.govresearchgate.netresearchgate.net

A systematic structure-affinity relationship (SAR) study was conducted, which involved creating hybrid molecules based on the structures of the conformationally restricted analog 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and the linear T-HCA. nih.govacs.org While most modifications to HOCPCA decreased its affinity, the introduction of diaromatic substituents to T-HCA proved to be a successful approach for increasing affinity. nih.gov This strategy has been instrumental in the development of a three-dimensional pharmacophore model for GHB ligands, helping to identify key molecular features necessary for high-affinity binding. nih.govszabo-scandic.comscience.gov

Specifically, a series of biaromatic 4-substituted GHB analogs, including those with 4'-phenethylphenyl, 4'-styrylphenyl, and 4'-benzyloxyphenyl groups, were synthesized and evaluated. nih.gov These compounds demonstrated selectivity for the high-affinity GHB binding sites, with several exhibiting Ki values below 100 nM. nih.gov Notably, the R-enantiomer of the 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue was found to have a Ki value of 22 nM, representing a higher affinity than previously reported GHB ligands. nih.gov The significant increase in affinity achieved through diaryl substitution underscores the importance of this modification in designing potent and selective GHB receptor ligands. szabo-scandic.comnih.gov

| Compound/Analog | Modification | Binding Affinity (Ki) | Reference |

| trans-4-Hydroxycrotonic acid (T-HCA) | Parent Compound | 1.1 µM | szabo-scandic.com |

| Diaryl-substituted T-HCA analogs | Introduction of diaryl substituents | 0.023 to 0.075 µM | szabo-scandic.com |

| 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue (R-enantiomer) | Biaromatic 4-substitution | 22 nM | nih.gov |

Exploration of Conformationally Restricted Analogs

To understand the structural requirements for ligand-receptor interactions at GHB binding sites, researchers have synthesized and studied conformationally restricted analogs of GHB and T-HCA. nih.govsciencemadness.org By limiting the rotational freedom of the molecule, these analogs provide insight into the optimal conformation for binding. nih.gov T-HCA itself is considered a semi-rigid analog of GHB, and its higher affinity for GHB receptors suggests that a more extended conformation is favorable for binding. sciencemadness.orgwikipedia.org

Further exploration led to the development of cyclic analogs to achieve greater conformational restriction. nih.govsciencemadness.org Among these, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) and 3-hydroxycyclohex-1-enecarboxylic acid ((RS)-HOCHCA) have been identified as high-affinity ligands for GHB-specific sites. nih.govsciencemadness.org HOCPCA, in particular, exhibits a binding affinity 27 to 39 times higher than GHB itself and is highly selective, showing no affinity for GABAA or GABAB receptors at concentrations up to 1 mM. researchgate.netnih.gov

Stereoselectivity has also been shown to be a critical factor. The (R)-enantiomers of HOCPCA and HOCHCA are the active forms that selectively inhibit the binding of the specific GHB ligand [3H]NCS-382. nih.govsciencemadness.org The development of these potent and selective conformationally restricted analogs, such as HOCPCA, provides valuable tools for studying the pharmacology of specific GHB receptor-mediated effects and for defining the pharmacophore of the GHB binding site. nih.govacs.orgnih.gov

| Analog | Structure Type | Relative Affinity to GHB | Receptor Selectivity | Reference |

| trans-4-Hydroxycrotonic acid (T-HCA) | Unsaturated, linear | 4-fold higher | Selective for high-affinity GHB receptor over GABAB | wikipedia.org |

| (RS)-HOCPCA | Cyclopentene, restricted | 27-fold higher | No affinity for GABAA or GABAB receptors | nih.govsciencemadness.org |

| (R)-HOCPCA | Cyclopentene, restricted | 39-fold higher | No affinity for GABAA or GABAB receptors | nih.gov |

| (RS)-HOCHCA | Cyclohexene, restricted | 9-fold higher | Not specified | nih.govsciencemadness.org |

Derivatization for Modified Reactivity and Biological Target Interaction

Chemical derivatization of this compound and related compounds is a crucial technique used to modify their chemical properties for analytical purposes and to probe their interactions with biological targets. ugent.benih.gov In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. sci-hub.se Common methods include silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to modify the hydroxyl and carboxyl groups simultaneously. ugent.be This prevents the intramolecular esterification (lactonization) that can occur under acidic conditions. ugent.be

Beyond analytical applications, derivatization plays a role in modifying the biological activity and target interaction of these compounds. T-HCA itself is an active metabolite of GHB and acts as a selective agonist at the high-affinity GHB receptor. wikipedia.orgsci-hub.se Unlike GHB, it does not produce sedative effects because it does not bind to the GABAB receptor. wikipedia.orgsci-hub.se The interaction of T-HCA with its receptor has been shown to cause an increase in extracellular glutamate (B1630785) levels, indicating a distinct excitatory effect compared to the generally depressive profile of GHB. sci-hub.se

The synthesis of various derivatives, such as substituted 4-hydroxycrotonic acids, has been fundamental to structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies have revealed that the presence of a non-lactonic, extended gamma-hydroxybutyric chain is essential for binding, and that the carboxyl and hydroxyl groups are highly sensitive to isosteric replacements. nih.govresearchgate.net Such derivatization strategies are vital for developing ligands with modified reactivity and for elucidating the specific functions of the GHBergic system. researchgate.net

| Derivatization Method | Reagent Example | Purpose | Effect on Compound | Reference |

| Silylation | BSTFA | GC-MS Analysis | Increases volatility and thermal stability, prevents lactonization | ugent.be |

| In-port Silylation | N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetimide | GC-MS Analysis | Forms di-trimethylsilyl derivatives just before analysis | sci-hub.se |

| Butylation | HCl n-butanol | LC-MS Analysis | Improves detection with ion-trap mass spectrometry | ugent.be |

| Lactonization | Acid (e.g., HCl) | Extraction/Analysis | Forms γ-butyrolactone (GBL), which is more easily extracted | ugent.be |

Analytical Methodologies for 4 Hydroxycrotonic Acid in Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 4-hydroxycrotonic acid, particularly from complex biological samples. Gas and liquid chromatography are the most prominently used methods.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. hmdb.cascispace.com Due to the polar nature and low volatility of this compound, derivatization is a common prerequisite for GC analysis. ugent.be Silylation is a widely used derivatization technique where the active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. ugent.becontaminantdb.ca Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed for this purpose. ugent.be This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

In a typical GC-MS analysis, a capillary column, such as one coated with 5%-phenyl-95%-dimethylpolysiloxane, is used for separation. hmdb.ca The oven temperature is programmed to start at a lower temperature and gradually increase to facilitate the separation of different components in the sample. scispace.com For instance, a temperature program might start at 60°C and ramp up to 250°C. scispace.com The mass spectrometer then detects the separated compounds, providing both qualitative and quantitative information. The mass spectrum of derivatized this compound will show characteristic fragment ions that are used for its identification and quantification. contaminantdb.ca For example, the predicted GC-MS spectrum of this compound with two TMS groups shows specific fragmentation patterns that confirm its structure. contaminantdb.ca

Table 1: Predicted GC-MS Data for Derivatized this compound

| Derivative | Ionization Energy | Key Fragment Ions (m/z) |

| This compound (2 TMS) | 70eV | 246 (M+), 231, 147, 73 |

This table is based on predicted spectral data and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, often used to assess its purity. bio-techne.com Reversed-phase HPLC is a common mode used for the separation of polar organic acids. In this method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. sigmaaldrich.com

The mobile phase composition is critical for achieving good separation. For organic acids like this compound, the mobile phase is often an aqueous solution of a buffer, such as potassium dihydrogen phosphate, with its pH adjusted to the acidic range. sigmaaldrich.combiotage.com This suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. biotage.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile), can be used to separate compounds with a wide range of polarities. nih.gov Detection is typically achieved using a UV detector, as the double bond in this compound allows for UV absorbance at specific wavelengths. science.gov

Table 2: Illustrative HPLC Method Parameters for Organic Acid Analysis

| Parameter | Specification |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.7) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient or controlled (e.g., 40°C) |

This table represents typical starting conditions for the HPLC analysis of organic acids and may require optimization for this compound specifically.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound. ontosight.ai In a typical ¹H NMR spectrum of this compound in a deuterated solvent like D₂O, distinct signals corresponding to the protons in different chemical environments are observed. hmdb.ca The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are characteristic of the molecule's structure. Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. hmdb.ca

Table 3: Predicted NMR Data for this compound in D₂O

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~6.9 | Doublet of triplets |

| ¹H | ~6.0 | Doublet of triplets |

| ¹H | ~4.2 | Doublet |

| ¹³C | ~171 | - |

| ¹³C | ~145 | - |

| ¹³C | ~125 | - |

| ¹³C | ~60 | - |

This table is based on predicted spectral data and serves for illustrative purposes. Actual chemical shifts can vary based on experimental conditions. hmdb.capitt.edumit.eduustc.edu.cn

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. ontosight.ai It is used to determine the molecular weight and elemental composition of this compound. When subjected to ionization, the molecule forms a molecular ion (M+), and its mass provides the molecular weight. gbiosciences.com Furthermore, the molecule can fragment into smaller, charged pieces in a predictable way. This fragmentation pattern serves as a molecular fingerprint and helps in structural elucidation. tutorchase.com For a carboxylic acid like this compound, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ontosight.ai The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. libretexts.org A strong, sharp absorption peak around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org Additionally, a C-O stretching vibration will appear in the 1210-1320 cm⁻¹ region, and the O-H bend is typically observed around 1400-1440 cm⁻¹. The presence of the C=C double bond would also result in a characteristic stretching vibration.

Table 4: General Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carbonyl | C=O Stretch | 1760 - 1690 |

| Alcohol | O-H Stretch | 3500 - 3200 (broad) |

| Alkene | C=C Stretch | 1680 - 1620 |

| - | C-O Stretch | 1320 - 1210 |

This table provides general ranges for the indicated functional groups. libretexts.orgmdpi.com

Other Analytical Approaches

Beyond mainstream chromatographic techniques, other analytical methodologies have been adapted for the study of short-chain organic acids like this compound. These methods offer alternative or complementary approaches, particularly in complex biological matrices where specificity and efficiency are paramount.

Enzymatic Assays (e.g., using oxidoreductase)

Enzymatic assays offer a highly specific and sensitive approach for the quantification of specific metabolites. While assays developed specifically for this compound are not widely documented, the principle can be effectively illustrated by the well-established enzymatic methods for its structural analog and metabolic precursor, γ-hydroxybutyric acid (GHB). ugent.benih.gov These assays commonly utilize an oxidoreductase, specifically GHB dehydrogenase (GHB-DH), which catalyzes the oxidation of the target analyte. ugent.benih.gov

The fundamental reaction involves the enzymatic oxidation of GHB to succinic semialdehyde, with the concomitant reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. nih.gov

Reaction Principle: GHB + NAD+ ⇌ Succinic Semialdehyde + NADH + H+ (Catalyzed by GHB Dehydrogenase)

The production of NADH can be monitored directly by measuring the increase in absorbance at 340 nm. However, to enhance sensitivity and enable colorimetric detection in the visible range, the reaction is often coupled to a second enzymatic reaction. nih.gov In this coupled system, the NADH produced reduces a pro-dye (e.g., a tetrazolium salt) into a highly colored formazan (B1609692) product, a reaction catalyzed by a diaphorase enzyme. nih.gov The resulting color intensity, measured at a specific wavelength (e.g., 450 nm), is directly proportional to the initial concentration of the analyte. ugent.be

This enzymatic approach is renowned for its specificity, which arises from the enzyme's high affinity for its substrate. nih.gov Such assays can be configured for quantitative analysis in solution using spectrophotometers or adapted into semi-quantitative formats like dipsticks for rapid screening. ugent.benih.gov Given that trans-4-hydroxycrotonic acid is also a substrate for certain dehydrogenases, it is plausible that a similar oxidoreductase-based assay could be developed for its specific quantification. sci-hub.senih.gov

Table 2: Components of a Typical Coupled Enzymatic Assay for Hydroxy-Acid Quantification

| Component | Function | Example | Reference |

|---|---|---|---|

| Primary Enzyme | Catalyzes the specific oxidation of the target analyte. | GHB Dehydrogenase (an oxidoreductase). | nih.gov |

| Cofactor | Acts as the electron acceptor in the primary reaction. | Nicotinamide adenine dinucleotide (NAD+). | nih.gov |

| Coupling Enzyme | Transfers electrons from the reduced cofactor to a pro-dye. | Diaphorase. | nih.gov |

| Indicator | Undergoes a color change upon reduction, allowing for spectrophotometric measurement. | Tetrazolium pro-dye. | ugent.be |

| Buffer | Maintains optimal pH for enzymatic activity. | Phosphate or Tris-HCl buffer. | nih.gov |

Future Directions and Advanced Research Considerations

Elucidating Unexplored Biological Roles and Mechanisms

While trans-4-hydroxycrotonic acid (T-HCA) is recognized as an active metabolite of γ-hydroxybutyric acid (GHB) and an agonist at the high-affinity GHB receptor, many of its biological roles and mechanisms remain to be fully elucidated. wikipedia.orgresearchgate.net T-HCA is an endogenous compound found in the rat central nervous system and is presumed to be present in humans as well. wikipedia.org Its primary known action is binding to the high-affinity GHB receptor with a four-fold greater affinity than GHB itself, without significant interaction with the GABAB receptor. wikipedia.orgresearchgate.net This selectivity makes T-HCA a valuable tool for distinguishing the effects mediated by GHB receptors from those mediated by GABAB receptors. nih.gov

One of the key observed effects of T-HCA is the receptor activation-evoked increase in extracellular glutamate (B1630785) concentrations, particularly in the hippocampus. wikipedia.org However, the downstream consequences of this glutamatergic modulation and its physiological relevance are not entirely understood. Future research should aim to explore the broader implications of this effect on neuronal circuits, synaptic plasticity, and behavior. For instance, it is known that T-HCA does not produce the sedative effects associated with GHB, which are largely attributed to GABAB receptor activation. wikipedia.org Investigating the specific behavioral and physiological outcomes of selective GHB receptor activation by T-HCA could reveal novel functions of this receptor system.

Furthermore, the complete metabolic pathway and potential alternative biological targets of 4-hydroxycrotonic acid are not fully mapped. While it is a known metabolite of GHB, its own degradation and potential conversion to other active compounds warrant further investigation. researchgate.netresearchgate.net In patients with succinic semialdehyde dehydrogenase deficiency, a disorder of GABA metabolism, GHB levels are significantly elevated, which may also lead to altered concentrations and effects of its metabolites like T-HCA. wikipedia.orgnih.gov Studies in this patient population could provide valuable insights into the chronic effects and potential pathophysiological roles of T-HCA. The function of this compound outside the nervous system also remains largely unknown. scispace.com

Development of Selective Ligands for GHB Receptors

The development of potent and selective ligands for the GHB receptor is crucial for dissecting its physiological functions and exploring its therapeutic potential. google.com The structural similarity between GHB and the neurotransmitter GABA has made the creation of selective ligands challenging, as many compounds interact with both GHB and GABAB receptors. mdpi.com trans-4-Hydroxycrotonic acid (T-HCA) represents a significant step forward, as it is a GHB analogue that selectively binds to the high-affinity GHB receptor without affecting GABAB receptors. nih.govnih.gov

Building on the structure of T-HCA and other selective compounds like 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), researchers have employed strategies such as molecular hybridization to develop new ligands with even higher affinity and selectivity. nih.govresearchgate.net For example, introducing diaromatic substituents into the 4-position of T-HCA has led to analogues with high affinity in the medium nanomolar range, making them some of the most potent GHB ligands reported to date. nih.govscience.gov These novel analogues are invaluable tools for further characterizing the GHB receptor and its subtypes. researchgate.netconsensus.app

The development of selective antagonists is equally important. The putative GHB receptor antagonist, NCS-382, has been instrumental in research, helping to differentiate GHB receptor-mediated effects from those of GABAB receptors. nih.govresearchgate.netnih.gov However, more potent and specific antagonists are needed. The ongoing search for new chemical scaffolds, such as the 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid class, is expanding the structural diversity of available ligands and may lead to the development of improved research tools and potential therapeutic agents. acs.org

Table 1: Examples of Selective Ligands for GHB Receptors

| Compound Name | Type | Key Characteristics | Reference(s) |

| trans-4-Hydroxycrotonic acid (T-HCA) | Agonist | Binds to GHB receptor with 4-fold higher affinity than GHB; no affinity for GABAB receptor. | wikipedia.orgresearchgate.net |

| 3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) | Agonist | High-affinity, conformationally restricted GHB analog; highly selective over GABAB receptor. | researchgate.netresearchgate.net |

| NCS-382 | Antagonist | First putative selective antagonist for GHB receptors. | nih.govnih.gov |

| Diaromatic T-HCA Analogs | Agonist | High-affinity analogs with medium nanomolar Ki values. | nih.gov |

| 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives | Ligand | Novel scaffold with high affinity and selectivity for GHB binding sites over GABAA sites. | acs.org |

Integration of Omics Technologies (e.g., Metabolomics) in Studies

The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful, systems-level approach to understanding the complex biological impact of this compound. frontiersin.org Metabolomics, in particular, has emerged as a valuable tool for studying the metabolic alterations associated with GHB and its derivatives. mdpi.com These approaches can help identify novel biomarkers and uncover previously unknown metabolic pathways and interactions. researchgate.net

In the context of GHB exposure, metabolomics studies have successfully identified changes in the levels of various organic acids, amino acids, and polyamines. mdpi.com Untargeted metabolomics has also led to the discovery of several GHB conjugates in urine, such as GHB-glutamate, GHB-glycine, and GHB-pentose, which could serve as longer-term biomarkers of GHB exposure. researchgate.netijpsonline.com Given that this compound is a metabolite of GHB, these advanced analytical techniques could be applied to specifically track its formation, metabolism, and downstream effects. researchgate.net

Furthermore, omics technologies are highly relevant in studying disorders where this compound may play a role, such as succinic semialdehyde dehydrogenase deficiency (SSADHD). ssadh.net In SSADHD, the accumulation of GHB leads to a complex and variable clinical presentation. wikipedia.orgnih.gov Metabolomic and proteomic analyses of patient-derived samples (e.g., blood, urine, cerebrospinal fluid) and animal models can provide a comprehensive picture of the biochemical disruptions, potentially revealing how this compound contributes to the pathophysiology. nih.gov For instance, metabolomic studies in post-mortem tissues from an SSADHD patient suggested that a metabolite of GHB, possibly this compound, might interfere with the metabolism of certain amino acids. nih.gov This type of systems-level data is essential for building a more complete understanding of the compound's biological roles. frontiersin.org

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug design, and they are being increasingly applied to the study of this compound and its primary target, the GHB receptor. wsu.edu These computational approaches are particularly valuable because the precise three-dimensional structure of the GHB receptor has not yet been fully determined. wsu.edu In the absence of a crystal structure, ligand-based methods, such as the development of three-dimensional pharmacophore models, are employed. nih.gov

A pharmacophore model essentially defines the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) that a molecule must possess to bind to a specific receptor. By analyzing the structures of known high-affinity ligands like trans-4-hydroxycrotonic acid (T-HCA) and its potent analogues, researchers have created predictive pharmacophore models for GHB receptor ligands. nih.govscience.gov These models serve as powerful filters for virtual screening of large chemical libraries to identify novel compounds that are likely to bind to the receptor. wsu.edu

This strategy of combining the synthesis and testing of new ligands with molecular modeling creates a synergistic feedback loop. For example, a comprehensive structure-affinity relationship study of novel ligands, based on T-HCA and HOCPCA, provided the data needed to generate a robust 3D-pharmacophore model with high predictive validity. nih.gov This model can now guide the rational design of the next generation of ligands with improved affinity, selectivity, and pharmacokinetic properties, accelerating the discovery of new research tools and potential therapeutics targeting the GHB receptor. wsu.edu

Investigating Potential Therapeutic Applications Beyond Current Scope

Future research into this compound could uncover therapeutic applications beyond its current use as a research tool. Given its relationship to GHB, a compound with approved medical uses for narcolepsy and cataplexy, it is plausible that selective modulation of the GHB receptor by compounds like this compound could offer novel therapeutic avenues. scispace.commhmedical.com

One area of interest is in neurological and psychiatric disorders. The selective action of T-HCA on the GHB receptor, which leads to increased glutamate in the hippocampus without the widespread sedation of GABAB agonists, suggests a potential role in modulating cognitive processes. wikipedia.org This could be relevant for conditions characterized by glutamatergic dysregulation or cognitive deficits. Furthermore, GHB itself has been investigated for its effects on sleep architecture and as a potential antidepressant, and selective GHB receptor ligands could offer a more targeted approach with fewer side effects. mhmedical.compnas.org

Another potential application lies in conditions where GABA metabolism is impaired, such as succinic semialdehyde dehydrogenase deficiency (SSADHD). wikipedia.org In SSADHD, the accumulation of GHB is a key pathological feature. ssadh.netnih.gov While counterintuitive, understanding how specific GHB receptor ligands like this compound modulate the system could inform the development of therapies aimed at rebalancing neurotransmitter systems. Blocking GHB receptors with specific antagonists has been shown to rescue SSADH-deficient mice from premature lethality, highlighting the therapeutic potential of targeting this receptor. wsu.edu Novel GHB analogues, including derivatives of this compound, could be explored as lead structures for developing treatments for movement disorders or other symptoms associated with conditions of neurotransmitter imbalance. consensus.appgoogle.com

Q & A

Q. What are the validated analytical methods for detecting 4-Hydroxycrotonic acid in biological samples, and how do their sensitivities compare?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used. GC-MS with derivatization (e.g., silylation) achieves detection limits of ~0.1 µM in urine, while LC-MS/MS offers higher specificity for serum analysis due to reduced matrix interference . Normal urine and serum typically lack detectable levels of this compound, making baseline validation critical in experimental designs .

Q. How is this compound synthesized, and what purification protocols ensure high yield and purity?

Synthesis via crotonic acid hydroxylation under controlled pH (e.g., enzymatic catalysis or chemical oxidation) is reported. Purification involves recrystallization in ethanol-water mixtures, followed by HPLC (C18 column, isocratic elution with 0.1% formic acid/acetonitrile). Characterization requires H NMR (δ 6.3 ppm for α,β-unsaturated protons) and FT-IR (broad O-H stretch at 3200–3400 cm) . Cross-referencing with SciFinder or Reaxys ensures structural confirmation against known databases .

Q. What experimental models are suitable for studying this compound’s transient accumulation during kidney ischemia?

Rodent models of renal ischemia-reperfusion injury (IRI) are standard. Time-course studies show peak this compound levels at 24–48 hours post-ischemia, measured via microdialysis-coupled LC-MS. Controls must account for circadian metabolite fluctuations .

Advanced Research Questions

Q. How do contradictory findings about this compound’s metabolic stability in renal tissue impact hypotheses about its role in chronic glomerulonephritis?

Discrepancies arise from tissue heterogeneity in biopsies (e.g., fibrotic vs. healthy regions) and sampling timing. Laser-capture microdissection paired with spatially resolved metabolomics can isolate specific cell populations, reducing variability. Studies suggest this compound may act as a redox modulator in fibrotic pathways, but its transient nature complicates causality assessments .

Q. What mechanistic insights explain this compound’s high affinity for GHB binding sites (Ki = 1.1 µM), and how can this inform neurochemical studies?

Molecular docking simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and Thr178 of the GHB receptor. Competitive binding assays using H-GHB in cortical neuron cultures are essential to validate kinetics. Paradoxically, in vivo neuroactivity remains undetected, suggesting rapid hepatic clearance or blood-brain barrier impermeability .

Q. Which statistical approaches resolve clustered data challenges in longitudinal studies of this compound dynamics?

Mixed-effects models (e.g., linear or nonlinear) account for repeated measurements within subjects. For non-normal distributions (common in metabolite data), generalized estimating equations (GEEs) with bootstrapping improve robustness. Cluster-adjusted Kaplan-Meier curves may track time-to-baseline recovery post-ischemia .

Methodological Guidance

Q. How should researchers design experiments to distinguish this compound’s primary metabolic pathways from confounding degradation products?

Isotopic labeling (e.g., C-crotonic acid tracer) with flux analysis identifies precursor-product relationships. Pair this with knockout models (e.g., CYP4F2-deficient mice) to isolate enzymatic contributions. Data normalization to creatinine or protein content mitigates inter-sample variability .

Q. What strategies ensure reproducibility when reporting this compound concentrations in heterogeneous clinical cohorts?

Predefine inclusion/exclusion criteria (e.g., glomerular filtration rate thresholds) and use standardized protocols for sample collection (e.g., fasting serum, morning urine). Publish raw data and processing scripts in supplementary materials, adhering to FAIR principles .

Data Interpretation and Reporting

Q. How can conflicting results between in vitro binding assays and in vivo metabolite studies be reconciled in publications?

Clearly delineate experimental constraints (e.g., in vitro vs. physiological concentrations) in the discussion. Use funnel plots or sensitivity analyses to assess bias risk. Transparently report negative results to guide future hypothesis refinement .

Q. What are the best practices for visualizing this compound’s temporal profile in ischemia-reperfusion models?

Time-series heatmaps or spaghetti plots with 95% confidence intervals effectively display individual and group trends. Annotate critical time points (e.g., peak concentration) and align with histopathological data in multi-panel figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.